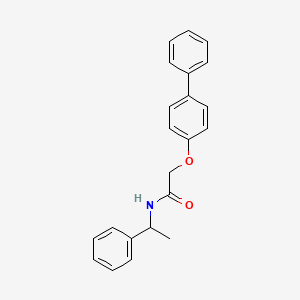
2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide, also known as BPPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPPA is a selective antagonist of the TRPV1 ion channel, which is involved in pain perception and inflammation.
作用機序
2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide selectively antagonizes the TRPV1 ion channel, which is involved in pain perception and inflammation. TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and acid. The activation of TRPV1 results in the influx of calcium ions, leading to the release of pro-inflammatory mediators and the sensation of pain. 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide binds to a specific site on the TRPV1 channel, preventing its activation and subsequent calcium influx.
Biochemical and Physiological Effects:
2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has been shown to reduce pain perception and inflammation in animal models. The selective antagonism of the TRPV1 ion channel by 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide results in the inhibition of pro-inflammatory mediators such as prostaglandins and cytokines. 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has also been studied for its potential anti-cancer properties, as TRPV1 has been implicated in cancer cell proliferation and survival.
実験室実験の利点と制限
2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has several advantages for lab experiments, such as its high selectivity for the TRPV1 ion channel and its well-defined mechanism of action. However, 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide also has some limitations, such as its relatively low potency and its potential off-target effects on other ion channels.
将来の方向性
There are several future directions for the study of 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide. One direction is the development of more potent and selective TRPV1 antagonists based on the structure of 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide. Another direction is the investigation of the potential anti-cancer properties of 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide and other TRPV1 antagonists. Additionally, the role of TRPV1 in other physiological processes such as thermoregulation and metabolism could be explored using 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide and other TRPV1 antagonists.
Conclusion:
In conclusion, 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide selectively antagonizes the TRPV1 ion channel, resulting in the reduction of pain perception and inflammation. 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has also been studied for its potential anti-cancer properties. Although 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has some limitations, it has several advantages for lab experiments and has several future directions for further study.
合成法
The synthesis of 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide involves the reaction of 4-biphenylyl chloride with N-(1-phenylethyl)acetamide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has been studied for its potential therapeutic applications in various fields such as pain management, inflammation, and cancer. The selective antagonism of the TRPV1 ion channel by 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has been shown to reduce pain perception and inflammation in animal models. 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has also been studied for its potential anti-cancer properties, as TRPV1 has been implicated in cancer cell proliferation and survival.
特性
IUPAC Name |
N-(1-phenylethyl)-2-(4-phenylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-17(18-8-4-2-5-9-18)23-22(24)16-25-21-14-12-20(13-15-21)19-10-6-3-7-11-19/h2-15,17H,16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVMUFAKBUMLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-4-(3-pyridinyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5107485.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5107492.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107518.png)
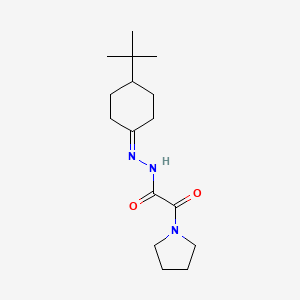
![1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B5107534.png)
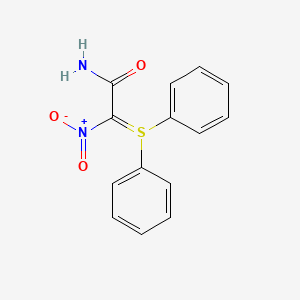
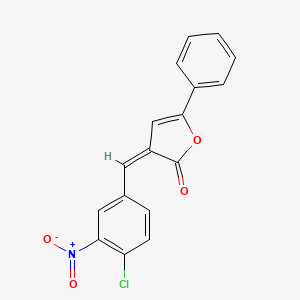
![{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinyl}methanol](/img/structure/B5107553.png)

![2-(4-methoxyphenyl)-4-[(4-methyl-1-piperazinyl)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5107576.png)
![2-(4-bromophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5107580.png)
![2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide](/img/structure/B5107589.png)
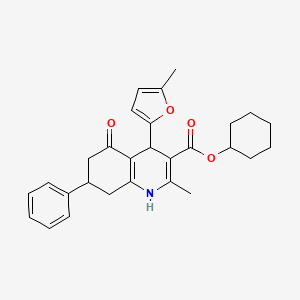
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5107599.png)